N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4-(THIOPHENE-2-CARBONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a benzodioxole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(THIOPHENE-2-CARBONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene-2-Carbonyl Chloride: This can be achieved by reacting thiophene-2-carboxylic acid with thionyl chloride.
Coupling with 4-Aminobenzophenone: The thiophene-2-carbonyl chloride is then reacted with 4-aminobenzophenone to form the intermediate N-[4-(THIOPHENE-2-CARBONYL)PHENYL]benzophenone.
Cyclization to Form Benzodioxole Ring: The intermediate is then subjected to cyclization reactions to form the benzodioxole ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(THIOPHENE-2-CARBONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[4-(THIOPHENE-2-CARBONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of thiophene and benzodioxole derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-[4-(THIOPHENE-2-CARBONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene and benzodioxole rings can interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
N-[4-(THIOPHENE-2-CARBONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the combination of the thiophene and benzodioxole rings, which can provide a distinct set of biological and material properties not found in other similar compounds.
Properties
Molecular Formula |
C19H13NO4S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H13NO4S/c21-18(17-2-1-9-25-17)12-3-6-14(7-4-12)20-19(22)13-5-8-15-16(10-13)24-11-23-15/h1-10H,11H2,(H,20,22) |
InChI Key |
BVXJSSYPZQBZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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